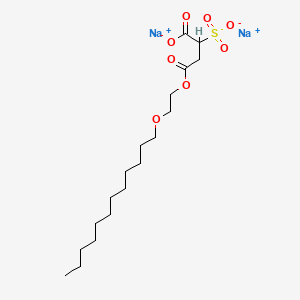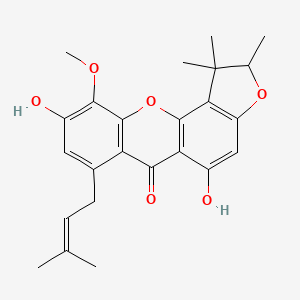
Caloxanthone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caloxanthone B is a naturally occurring xanthone derivative isolated from the genus Calophyllum, specifically from the root of Calophyllum inophyllum and the stem bark of Calophyllum soulattri . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caloxanthone B can be isolated from natural sources through a series of extraction and purification steps. The root of Calophyllum inophyllum is typically extracted with methanol, followed by partitioning with n-hexane and ethyl acetate . The extracts are then purified using column chromatography over silica gel, reversed-phase RP-18, and Sephadex LH-20 to yield this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic organic chemistry may pave the way for more efficient synthetic routes in the future.
Chemical Reactions Analysis
Types of Reactions
Caloxanthone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced xanthone analogs .
Scientific Research Applications
Mechanism of Action
Caloxanthone B exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: This compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, inhibiting cell proliferation.
Signaling Pathways: Modulates key signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation.
Comparison with Similar Compounds
Caloxanthone B is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Caloxanthone C: Another xanthone derivative from Calophyllum soulattri with similar anticancer properties.
Macluraxanthone: A xanthone with notable cytotoxic activity against cancer cells.
2-Hydroxyxanthone: Known for its potential antidepressant activity.
Properties
Molecular Formula |
C24H26O6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methylbut-2-enyl)-2H-furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C24H26O6/c1-11(2)7-8-13-9-15(26)21(28-6)23-17(13)20(27)18-14(25)10-16-19(22(18)30-23)24(4,5)12(3)29-16/h7,9-10,12,25-26H,8H2,1-6H3 |
InChI Key |
DNRJSJQWXWNVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(C3=C2OC4=C(C3=O)C(=CC(=C4OC)O)CC=C(C)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



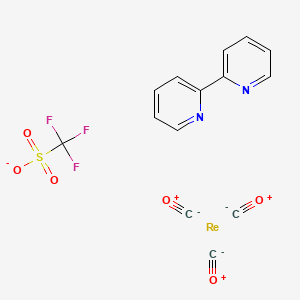
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
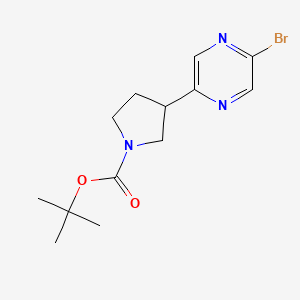

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
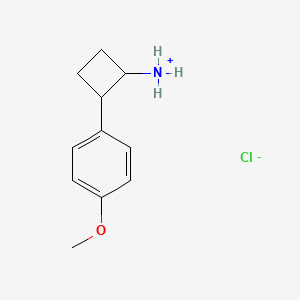
![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)

